An In-depth Technical Guide to Mc-MMAD: Chemical Structure, Synthesis, and Mechanism of Action
An In-depth Technical Guide to Mc-MMAD: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mc-MMAD (Maleimidocaproyl-monomethylauristatin D) is a potent microtubule-inhibiting agent designed for use as a payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and an in-depth look at its mechanism of action. The information presented is intended to support researchers and drug development professionals in the effective utilization of Mc-MMAD for targeted cancer therapy.
Chemical Structure and Properties
Mc-MMAD is a conjugate molecule comprised of two key components: the cytotoxic agent Monomethylauristatin D (MMAD) and a maleimidocaproyl (Mc) linker. The maleimide group of the linker allows for covalent attachment to thiol groups, such as those on cysteine residues of monoclonal antibodies.
Chemical Formula: C₅₁H₇₇N₇O₉S
Molecular Weight: 964.26 g/mol
CAS Number: 1401963-15-2
IUPAC Name: 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((R)-1-(((R)-1-(((3R,4S,5R)-3-methoxy-1-((R)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)amino)propyl)pyrrolidin-1-yl)-5-methyl-1-oxoheptan-4-yl)(methyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-N-methylhexanamide
SMILES Code: O=C(N(--INVALID-LINK--C(N--INVALID-LINK--C(N(--INVALID-LINK--CC">C@@H--INVALID-LINK--CC(N1--INVALID-LINK----INVALID-LINK--C(N--INVALID-LINK--CC3=CC=CC=C3)=O">C@@HCCC1)=O)C)=O)=O)C)CCCCCN4C(C=CC4=O)=O
Physicochemical Properties
| Property | Value |
| Appearance | Solid powder |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C for long-term storage |
Synthesis of Mc-MMAD
The synthesis of Mc-MMAD involves the coupling of the maleimidocaproyl (Mc) linker to the N-terminus of the pentapeptide core of Monomethylauristatin D (MMAD). While a detailed, publicly available, step-by-step protocol for Mc-MMAD is not readily found in peer-reviewed literature, the synthesis can be inferred from established methods for similar auristatin conjugates, such as Mc-MMAE.[1] The general approach involves the activation of the carboxylic acid of the linker and subsequent amide bond formation with the free amine of the auristatin.
Conceptual Synthesis Workflow
Conceptual workflow for the synthesis of Mc-MMAD.
Mechanism of Action: Tubulin Polymerization Inhibition
The cytotoxic activity of Mc-MMAD is derived from its auristatin D core, which is a potent inhibitor of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway of Tubulin Inhibition
Cellular mechanism of action of an Mc-MMAD-based ADC.
Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the linker is cleaved within the lysosome, releasing the active Mc-MMAD payload. The released drug then binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3][4]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Mc-MMAD stock solution (in DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Protocol:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%.
-
Aliquot the tubulin solution into a pre-warmed 96-well plate.
-
Add varying concentrations of Mc-MMAD (or vehicle control) to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[5][6][7][8]
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of Mc-MMAD required to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mc-MMAD stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Mc-MMAD in complete culture medium.
-
Remove the overnight medium from the cells and add the Mc-MMAD dilutions (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of Mc-MMAD that causes 50% inhibition of cell growth.[9][10]
Antibody-Drug Conjugation
This protocol outlines the general steps for conjugating Mc-MMAD to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Mc-MMAD dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent to generate free thiol groups.
-
Incubate the reduced mAb with a molar excess of Mc-MMAD to allow for the maleimide-thiol reaction.
-
Quench the reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated payload and other reactants using a suitable chromatography method.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[11][12]
Quantitative Data
While specific IC₅₀ values for Mc-MMAD are not extensively reported in publicly available literature, the parent compound, Monomethylauristatin D, and its close analog, Monomethylauristatin E (MMAE), exhibit potent cytotoxicity against a wide range of cancer cell lines, with IC₅₀ values typically in the low nanomolar to picomolar range.[2] It is expected that Mc-MMAD possesses a similar high level of potency. For instance, MMAE has demonstrated significant cytotoxic effects on breast cancer cell lines such as MDA-MB-468 and MDA-MB-453.[10]
Conclusion
Mc-MMAD is a highly potent cytotoxic agent with a well-defined mechanism of action, making it a valuable payload for the development of antibody-drug conjugates. This guide provides the foundational technical information required for its synthesis, characterization, and application in preclinical research and drug development. The provided experimental protocols offer a starting point for researchers to evaluate the efficacy of Mc-MMAD in their specific models. Further investigation into the in vivo efficacy and safety of Mc-MMAD-containing ADCs is warranted to fully realize its therapeutic potential.
References
- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of drug-induced growth rate inhibition and intracellular drug exposures for comprehensive evaluation of cellular drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. youtube.com [youtube.com]
